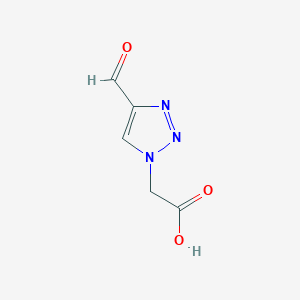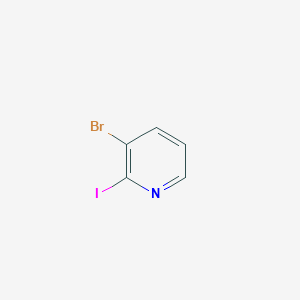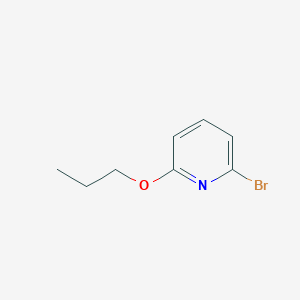
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid
The compound 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. These compounds are of significant interest due to their diverse range of biological activities and their utility as intermediates in the synthesis of various drugs .
Synthesis Analysis
The synthesis of triazole derivatives, such as 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid, often involves the use of azides and terminal alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a variant of the Huisgen cycloaddition. For instance, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives is achieved by reacting phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide . Although the specific synthesis of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid is not detailed in the provided papers, similar methodologies could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield different functional groups. The formyl group at the 4-position of the triazole ring in 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid suggests potential reactivity due to the presence of an aldehyde functional group, which can be involved in further chemical transformations .
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions. For example, triazolylacetic esters, which are structurally related to 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid, are strong acylating agents . The formyl group in the compound of interest could potentially undergo reactions such as nucleophilic addition or oxidation. Additionally, the acetic acid moiety could be involved in reactions typical of carboxylic acids, such as esterification or amide formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole ring. For instance, the acid-base properties of triazole-acetic acids have been studied, revealing that the presence and nature of substituents significantly influence the acidity of these compounds . While the exact physical properties of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid are not provided, it can be inferred that the formyl and acetic acid groups would contribute to its solubility, boiling point, and melting point, as well as its reactivity in chemical reactions .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-formyltriazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c9-3-4-1-8(7-6-4)2-5(10)11/h1,3H,2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGBEEROVNQAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)
![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)







![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)
![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)